2,2,2-trifluoro-1-(4-(4-nitrophenyl)piperidin-1-yl)ethanone
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Overview
Description
2,2,2-trifluoro-1-(4-(4-nitrophenyl)piperidin-1-yl)ethanone is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethyl group, a nitrophenyl group, and a piperidinyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(4-(4-nitrophenyl)piperidin-1-yl)ethanone typically involves the reaction of 4-(4-nitrophenyl)piperidine with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-1-(4-(4-nitrophenyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
2,2,2-trifluoro-1-(4-(4-nitrophenyl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(4-(4-nitrophenyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenyl group can participate in various biochemical interactions, while the piperidinyl group can modulate the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
- 2,2,2-Trifluoro-1-(4-aminophenyl)piperidin-1-yl]ethan-1-one
- 2,2,2-Trifluoro-1-(4-methylphenyl)piperidin-1-yl]ethan-1-one
Uniqueness
2,2,2-trifluoro-1-(4-(4-nitrophenyl)piperidin-1-yl)ethanone is unique due to the presence of both a nitrophenyl group and a piperidinyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
160132-86-5 |
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Molecular Formula |
C13H13F3N2O3 |
Molecular Weight |
302.25 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[4-(4-nitrophenyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H13F3N2O3/c14-13(15,16)12(19)17-7-5-10(6-8-17)9-1-3-11(4-2-9)18(20)21/h1-4,10H,5-8H2 |
InChI Key |
RTZBQWADJQLQHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(F)(F)F |
Origin of Product |
United States |
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